molecular formula C10H15FN2S B10907878 1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine CAS No. 1245771-51-0

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine

Cat. No.: B10907878
CAS No.: 1245771-51-0
M. Wt: 214.31 g/mol
InChI Key: VDNKBRFBUAPGEP-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C10H15FN2S and a molecular weight of 214.30 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a fluorinated thiophene ring attached to a piperidine moiety.

Preparation Methods

The synthesis of 1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine involves several steps. One common method includes the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-amine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form different products.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The fluorinated thiophene ring and piperidine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1245771-51-0

Molecular Formula

C10H15FN2S

Molecular Weight

214.31 g/mol

IUPAC Name

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C10H15FN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2

InChI Key

VDNKBRFBUAPGEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(S2)F

Origin of Product

United States

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